Stereochemical Definition vs. Unspecified-Stereochemistry Analog
The target compound is specified with the exact (1S,3R) absolute configuration at the cyclohexane ring . In contrast, the commonly cataloged analog 2-Amino-1-(3-methylcyclohexyl)ethan-1-one (CAS 1598806-19-9) carries no stereochemical descriptor, indicating it is supplied as a mixture of stereoisomers . This represents a critical differentiation for any application where stereochemical purity governs biological readout. The absence of defined stereochemistry in CAS 1598806-19-9 introduces a confounding variable: the relative and absolute configuration at the cyclohexane ring can alter receptor-ligand complementarity, metabolic stability, and off-target profiles in ways that cannot be retrospectively deconvoluted.
| Evidence Dimension | Stereochemical definition (absolute configuration) |
|---|---|
| Target Compound Data | Defined as (1S,3R) configuration |
| Comparator Or Baseline | 2-Amino-1-(3-methylcyclohexyl)ethan-1-one (CAS 1598806-19-9): no stereochemical descriptor provided; assumed stereoisomer mixture |
| Quantified Difference | Qualitative binary differentiation: defined stereochemistry vs. undefined mixture |
| Conditions | Comparison of vendor catalog specifications; chemsrc.com and leyan.com listings |
Why This Matters
For chiral target engagement, stereochemically undefined compounds introduce uncontrolled diastereomeric ratios that can invalidate dose-response and SAR conclusions.
